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Compound of Interest

Octadecyl 3-(3,5-di-tert-butyl-4-
Compound Name:
hydroxyphenyl)propionate

Cat. No.: B107695

An In-Depth Examination of a Widely Used Phenolic Antioxidant

Introduction

Irganox 1076, chemically known as octadecyl 3-(3,5-di-tert-butyl-4-
hydroxyphenyl)propionate, is a high molecular weight, sterically hindered phenolic
antioxidant.[1] It is extensively utilized as a stabilizer in a wide array of organic materials,
including plastics, elastomers, adhesives, and waxes, to protect them against thermo-oxidative
degradation.[2][3] Its primary industrial application lies in preventing the degradation of
polymers during processing and end-use, thereby extending product lifespan.[4] While its role
in materials science is well-documented, its interactions with biological systems are of
increasing interest to researchers in toxicology, drug development, and the broader life
sciences. This is particularly relevant due to its presence in food contact materials, medical
devices, and the potential for human exposure through migration.[5][6]

This technical guide provides a comprehensive overview of the biological activity of Irganox
1076, moving beyond its industrial function to explore its metabolic fate, cellular effects, and
toxicological profile. It is designed to be a valuable resource for researchers, scientists, and
drug development professionals seeking to understand the implications of Irganox 1076
exposure in biological contexts.

Physicochemical Properties and Bioavailability
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Understanding the fundamental properties of Irganox 1076 is crucial for interpreting its
biological activity. Its large size and lipophilic nature govern its absorption, distribution,
metabolism, and excretion (ADME) profile.

Property Value Source

] Octadecyl 3-(3,5-di-tert-butyl-
Chemical Name ) [1]
4-hydroxyphenyl)propionate

CAS Number 2082-79-3 [1]
Molecular Weight 530.9 g/mol [1]
Appearance White crystalline powder [3]

Practically insoluble in water;
N soluble in organic solvents like
Solubility [7]
acetone, chloroform, and

toluene.

Due to its high lipophilicity, the oral bioavailability of Irganox 1076 is limited. Studies in rats
have shown that a significant portion of the ingested compound is not absorbed from the
gastrointestinal tract and is excreted unchanged in the feces.

Mechanism of Antioxidant Action

The primary biological activity of Irganox 1076 stems from its function as a phenolic antioxidant.
Its mechanism of action is centered on its ability to act as a free radical scavenger.

Free Radical Scavenging

The core of Irganox 1076's antioxidant capability lies in the sterically hindered phenolic group.
The hydrogen atom on the hydroxyl group can be readily donated to a free radical, thereby
neutralizing it and terminating the radical chain reaction that leads to oxidative damage.[4] The
bulky tert-butyl groups adjacent to the hydroxyl group enhance the stability of the resulting
phenoxyl radical, preventing it from initiating new radical chains.

Caption: Primary metabolic pathway of Irganox 1076.
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The biological activity of fenozan acid itself warrants further investigation, as it retains the
phenolic antioxidant moiety.

Toxicological Profile

The toxicological profile of Irganox 1076 has been primarily evaluated in the context of its use
in food contact materials and other consumer products.

Acute and Chronic Toxicity

Irganox 1076 exhibits low acute oral toxicity. [7]Long-term studies in rodents have not shown
evidence of carcinogenicity. [8]A review by the US Food and Drug Administration (USFDA)
concluded that the dietary exposure from its use in food contact articles provides an adequate
margin of safety. [6]

Dermal Sensitization

While generally considered to have low toxicity, there are case reports of allergic contact
dermatitis in humans resulting from exposure to Irganox 1076 in products such as non-woven
fabrics. [9][10]This indicates a potential for dermal sensitization in susceptible individuals.

Toxicological Endpoint Result Source

Acute Oral Toxicity (LD50, rat) > 5000 mg/kg [8]

_ o Not carcinogenic in long-term
Carcinogenicity dent stud [8]
rodent studies

o No mutagenic effect in various
Mutagenicity st [8]
ests

. No indications of fertility
Reproductive/Developmental ) ) )
o impairment or teratogenic [8]
Toxicity ) ) i
effects in animal studies

o Case reports of allergic contact
Dermal Sensitization o [9][10]
dermatitis in humans

Endocrine Disruption Potential
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The potential for Irganox 1076 to act as an endocrine disruptor is an area of ongoing scientific
discussion. While some screening lists of potential endocrine-disrupting chemicals may include
Irganox 1076, comprehensive toxicological assessments have generally not indicated a risk of
reproductive or developmental toxicity. [8]To date, there is a lack of specific, publicly available
studies that have definitively characterized the binding affinity of Irganox 1076 for estrogen or
androgen receptors using standardized assays. Therefore, while a direct hormonal effect
appears unlikely based on current toxicological data, this remains an area with limited specific
research.

Interaction with Cellular Pathways

The interaction of Irganox 1076 with specific cellular signaling pathways is a key area of
interest for understanding its broader biological effects beyond simple antioxidant activity.

Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular
antioxidant response. Activation of the Nrf2 pathway leads to the upregulation of a suite of
antioxidant and detoxification enzymes. While it is plausible that a phenolic antioxidant like
Irganox 1076 or its metabolites could modulate this pathway, direct evidence from studies
specifically investigating this interaction is currently lacking in the peer-reviewed literature. This
represents a significant knowledge gap and a potential avenue for future research.

Experimental Protocols for Assessing Antioxidant
Activity

For researchers investigating the antioxidant properties of Irganox 1076 or similar lipophilic
compounds, several in vitro assays are available.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical
Scavenging Assay

This is a common, rapid, and simple method to assess the free radical scavenging activity of a
compound.

Protocol:
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» Reagent Preparation:

o Prepare a stock solution of DPPH in a suitable organic solvent (e.g., methanol or ethanol)
to a concentration of 0.1 mM. The solution should have an absorbance of approximately
1.0 at 517 nm.

o Prepare a series of dilutions of Irganox 1076 in the same solvent.
o Assay Procedure:
o In a 96-well microplate, add a specific volume of the Irganox 1076 solution to each well.
o Add the DPPH solution to each well to initiate the reaction.
o Include a control well containing only the solvent and the DPPH solution.
o Incubate the plate in the dark at room temperature for 30 minutes.
e Measurement:
o Measure the absorbance of each well at 517 nm using a microplate reader.
» Calculation:

o Calculate the percentage of radical scavenging activity using the following formula: %
Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control |
x 100

Caption: Workflow for the DPPH radical scavenging assay.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay provides a more biologically relevant measure of antioxidant activity by
assessing the compound's ability to scavenge free radicals within a cellular environment. [11]
Protocol:

e Cell Culture:
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o Culture a suitable cell line, such as human hepatocarcinoma (HepG2) cells, in a 96-well
microplate until confluent. [12]2. Loading with Probe:

o Wash the cells with a suitable buffer (e.g., PBS).

o Incubate the cells with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is
a cell-permeable probe that is deacetylated by intracellular esterases to the non-
fluorescent DCFH.

e Treatment with Antioxidant:

o Wash the cells to remove excess DCFH-DA.

o Incubate the cells with various concentrations of Irganox 1076.
e Induction of Oxidative Stress:

o Add a free radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride
(AAPH), to the cells. AAPH generates peroxyl radicals upon thermal decomposition.

e Measurement:

o Measure the fluorescence of the wells at appropriate excitation and emission wavelengths
(e.g., 485 nm excitation and 538 nm emission for dichlorofluorescein, DCF) over time
using a microplate reader. The oxidation of DCFH by intracellular radicals produces the
highly fluorescent DCF.

e Calculation:

o The antioxidant activity is determined by the ability of Irganox 1076 to suppress the AAPH-
induced fluorescence compared to control cells. The results can be expressed as
quercetin equivalents. [11]

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Conclusion and Future Directions
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Irganox 1076 is a highly effective sterically hindered phenolic antioxidant with a well-
established safety profile for its intended industrial applications. Its primary biological activity is
centered on its ability to scavenge free radicals, a mechanism that is well-understood.
Toxicological data indicate low acute toxicity and no significant concerns regarding
carcinogenicity, mutagenicity, or reproductive toxicity. However, the potential for dermal
sensitization exists and should be considered in relevant exposure scenarios.

From a research perspective, several key areas warrant further investigation:

o Metabolite Activity: The biological activity of fenozan acid and other potential metabolites of
Irganox 1076 is largely unknown. Studies on the antioxidant capacity, cytotoxicity, and other
biological effects of these metabolites would provide a more complete picture of the in vivo
consequences of Irganox 1076 exposure.

o Cellular Pathway Interactions: The potential for Irganox 1076 or its metabolites to modulate
key cellular signaling pathways, such as the Nrf2 antioxidant response pathway, remains to
be elucidated.

o Endocrine Disruption: While broad toxicological studies are reassuring, specific in vitro
receptor binding and transactivation assays for estrogen and androgen receptors would
provide more definitive data on its endocrine disruption potential.

» Cytotoxicity: A more detailed characterization of the cytotoxic potential of Irganox 1076 in
various cell lines relevant to human exposure (e.g., skin, liver, and immune cells) would be
beneficial.

By addressing these research gaps, the scientific community can build a more comprehensive
understanding of the biological activity of Irganox 1076, enabling a more nuanced assessment
of its potential impacts on human health.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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